molecular formula C21H21ClN4O2S B2398067 N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1217018-49-9

N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2398067
CAS No.: 1217018-49-9
M. Wt: 428.94
InChI Key: GTMCEEBNKJDFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride is a novel compound that has been synthesized and studied for its potential biological activities . It belongs to a class of compounds that combine thiazole and sulfonamide, groups known for their antibacterial activity .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound’s solid-state arrangement, absorption, and fluorescence properties are influenced by the functionalization of the N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent .

Scientific Research Applications

Benzothiazoles in Drug Discovery

Benzothiazoles are recognized for their wide range of pharmacological activities. These activities span from antimicrobial and analgesic effects to antitubercular, antiviral, and antioxidant properties. The benzothiazole nucleus is fundamental in many biologically active molecules, indicating its significance in medicinal chemistry. For instance, compounds like Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole structure, highlighting its utility in drug development (Sumit, Arvind Kumar, & A. Mishra, 2020).

Biological Activities and Applications

Benzothiazoles and their derivatives have been explored for their therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory effects. This exploration is driven by the structural versatility of benzothiazoles, which allows for a range of biological activities based on the nature and position of their substituents. The structural activity relationship (SAR) studies of benzothiazole derivatives have provided valuable insights into designing and developing novel compounds with enhanced biological activities (Nandini Pathak, E. Rathi, Nitesh Kumar, S. Kini, & C. Rao, 2019).

Benzothiazoles in Anticancer Research

The anticancer potential of benzothiazole derivatives has been a particular focus of recent studies. These compounds have shown effectiveness against various cancer cell lines through mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and the induction of apoptosis via reactive oxygen species (ROS) activation. This indicates that benzothiazole-based compounds could serve as promising leads in cancer chemotherapy (M. Bhat & S. L. Belagali, 2020).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S.ClH/c22-15-16-5-7-17(8-6-16)20(26)25(10-9-24-11-13-27-14-12-24)21-23-18-3-1-2-4-19(18)28-21;/h1-8H,9-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMCEEBNKJDFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.